N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide
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Overview
Description
N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by its complex structure, which includes a furan ring, a piperidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the subsequent coupling of these moieties. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: This often involves the reduction of pyridine derivatives or the cyclization of appropriate amines.
Coupling Reactions: The final step involves coupling the furan and piperidine rings using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body to exert its effects.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)benzamide
Uniqueness
N-(2-isopropylphenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide is unique due to its specific structural features, such as the presence of a furan ring, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2748591-50-4 |
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Molecular Formula |
C27H32N2O2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-4-yl]-N-(2-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C27H32N2O2/c1-21(2)24-11-6-7-12-25(24)29(27(30)26-13-8-20-31-26)23-15-18-28(19-16-23)17-14-22-9-4-3-5-10-22/h3-13,20-21,23H,14-19H2,1-2H3 |
InChI Key |
AYVSHUVVWFNBHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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